

7-chloro-D-tryptophan molecular structure

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Compound of Interest

Compound Name: 7-chloro-D-tryptophan

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An In-Depth Technical Guide to the Molecular Structure and Application of 7-Chloro-D-Tryptophan

This guide provides a comprehensive technical overview of **7-chloro-D-tryptophan**, a halogenated, non-proteinogenic amino acid of significant interest to researchers in medicinal chemistry, biochemistry, and drug development. We will delve into its core molecular structure, the physicochemical implications of its unique features, methodologies for its synthesis and characterization, and its application as a specialized building block and biochemical probe.

Foundational Molecular Identity

7-Chloro-D-tryptophan is a derivative of the essential amino acid tryptophan.^[1] Its structure is defined by two key modifications to the parent L-tryptophan molecule: the substitution of a hydrogen atom with a chlorine atom at the 7-position of the indole ring, and the D-enantiomeric configuration at the alpha-carbon (α-carbon).^{[1][2]} These features bestow upon it unique chemical and biological properties that distinguish it from its natural counterpart.

The IUPAC name for this compound is (2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid.^[2] Its molecular formula is $C_{11}H_{11}ClN_2O_2$, with a corresponding molecular weight of approximately 238.67 g/mol .^{[2][3]}

Core Structural Features

The molecule can be deconstructed into three primary components: the D-amino acid backbone, the indole side chain, and the C7-chloro substituent.

Caption: Annotated structure of **7-chloro-D-tryptophan**.

- Stereochemistry (D-configuration): The "(R)" designation in the IUPAC name specifies the absolute configuration at the chiral α -carbon.^[2] In biological systems, L-amino acids are predominant. The use of D-amino acids in peptide synthesis is a key strategy in drug development to confer resistance to enzymatic degradation by proteases, thereby increasing the *in vivo* half-life of peptide-based therapeutics.
- Indole Ring System: The indole moiety is responsible for the characteristic UV absorbance of tryptophan and its derivatives.^[4] It serves as a large, hydrophobic side chain capable of engaging in π -stacking and other non-covalent interactions, which are critical for molecular recognition in biological systems.^[4]
- C7-Chloro Substituent: The introduction of a chlorine atom, an electron-withdrawing group, at the 7-position significantly alters the electronic properties of the indole ring.^[1] This modification can influence the molecule's acidity, reactivity, metabolic stability, and binding affinity for biological targets.^[1]

Physicochemical Properties

A summary of key identifiers and computed properties for **7-chloro-D-tryptophan** is provided below. Understanding these parameters is crucial for designing experimental conditions, including solvent selection and analytical method development.

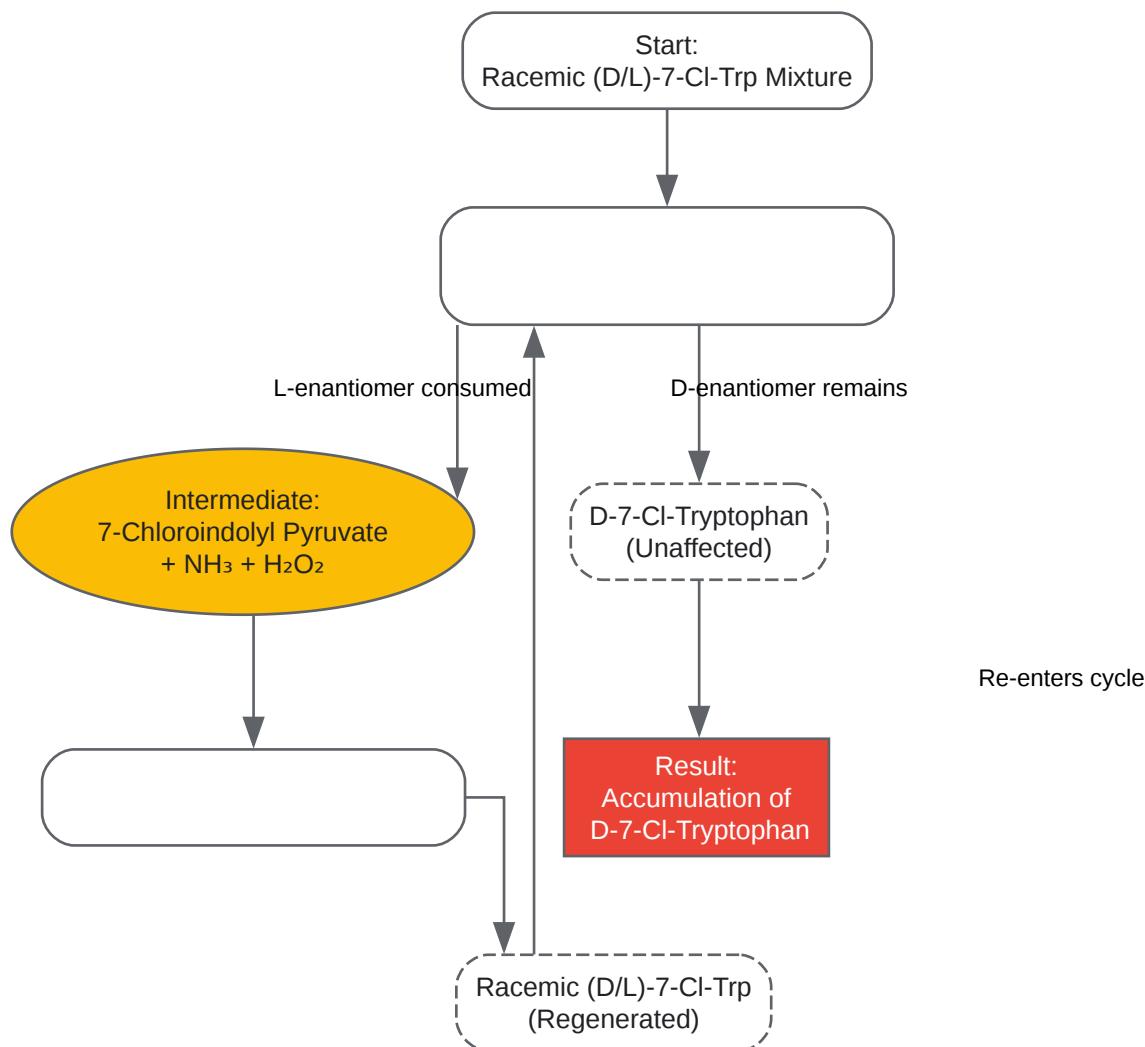
Property	Value	Source
CAS Number	75102-74-8	[2] [5]
Molecular Formula	C ₁₁ H ₁₁ ClN ₂ O ₂	[1] [2] [3]
Molecular Weight	238.67 g/mol	[2] [3]
IUPAC Name	(2R)-2-amino-3-(7-chloro-1H-indol-3-yl)propanoic acid	[2]
SMILES	C1=CC2=C(C(=C1)Cl)NC=C2 CN	[2]
InChIKey	DMQFGLHRDFQKNR- SECBINFHSA-N	[2]
XLogP3-AA (Computed)	-0.4	[2]
Topological Polar Surface Area	79.1 Å ²	[2]

Synthesis and Biocatalysis

While various classical organic synthesis routes exist for halogenated tryptophans, modern biocatalytic methods offer high stereoselectivity and environmentally benign reaction conditions.[\[6\]](#) A notable approach is the one-pot synthesis of D-halotryptophans using a specific L-amino acid oxidase (L-AAO).[\[7\]](#)

Causality of the Biocatalytic Approach

The rationale for using an L-AAO, such as RebO from the rebeccamycin biosynthesis pathway, is its high specificity for the L-enantiomer.[\[7\]](#) The enzyme selectively oxidizes L-7-chlorotryptophan to its corresponding α-imino acid, which then non-enzymatically hydrolyzes to an α-keto acid.[\[7\]](#) This process removes the L-enantiomer from a racemic mixture. A subsequent, non-enzymatic reduction step can regenerate the racemate from the keto acid, allowing the cycle to continue. This dynamic stereoinversion process leads to the gradual accumulation of the desired D-enantiomer, which is not a substrate for the enzyme.[\[7\]](#)

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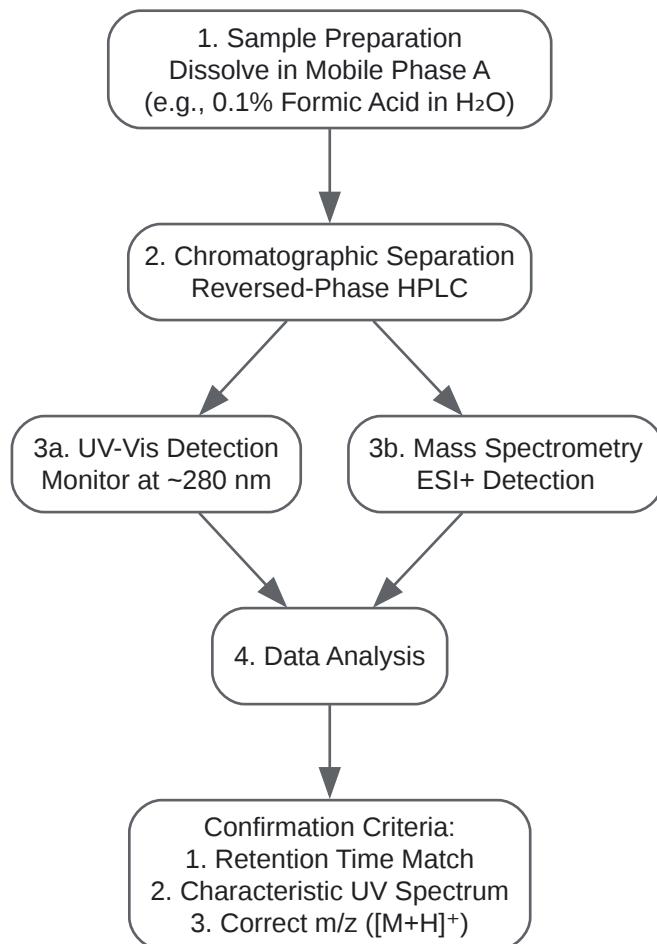
Caption: Workflow for biocatalytic dynamic stereoinversion.

Structural Characterization and Analytical Workflow

Confirming the identity, purity, and stereochemistry of **7-chloro-D-tryptophan** requires a multi-faceted analytical approach. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a cornerstone technique for this purpose.

Self-Validating Analytical Protocol

A robust analytical method must be specific, sensitive, and reproducible. The protocol outlined below is designed as a self-validating system, where chromatographic retention time, UV-Vis profile, and mass-to-charge ratio collectively confirm the analyte's identity.



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Caption: General analytical workflow for **7-chloro-D-tryptophan**.

Experimental Protocol: HPLC-MS Analysis

This protocol provides a starting point for the analysis of **7-chloro-D-tryptophan**. Optimization may be required based on the specific instrumentation and sample matrix.

Objective: To determine the purity and confirm the identity of a **7-chloro-D-tryptophan** sample.

Methodology:

- Standard Preparation: Prepare a 1 mg/mL stock solution of **7-chloro-D-tryptophan** in methanol. Serially dilute with the initial mobile phase (95% A: 5% B) to create calibration standards (e.g., 0.1, 1, 10, 100 µg/mL).

- Sample Preparation: Dissolve the unknown sample in the initial mobile phase to an estimated concentration of 10 µg/mL. Filter through a 0.22 µm syringe filter.[8]
- Chromatography: Inject 5 µL of the prepared sample onto the HPLC-MS system.
- Data Acquisition: Acquire data across the full chromatographic run.
- Analysis:
 - Integrate the peak corresponding to **7-chloro-D-tryptophan**.
 - Compare the retention time to that of a certified reference standard.
 - Extract the mass spectrum from the peak and confirm the presence of the protonated molecular ion ($[M+H]^+$).
 - Verify the UV spectrum of the peak, which should be characteristic of a tryptophan derivative.[9]

Parameter	Recommended Setting	Rationale
HPLC Column	C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 μ m)	Provides good retention and separation for polar aromatic compounds.
Mobile Phase A	0.1% Formic Acid in Water	Acidifies the mobile phase to ensure consistent ionization and good peak shape.
Mobile Phase B	0.1% Formic Acid in Acetonitrile	Organic solvent for eluting the analyte from the C18 column.
Gradient	5% to 95% B over 8 minutes	A standard gradient to elute compounds of moderate polarity.
Flow Rate	0.3 mL/min	Appropriate for a 2.1 mm ID column to ensure efficient separation.
Column Temp.	40 °C	Improves peak shape and reduces viscosity.
MS Ionization	Electrospray Ionization, Positive Mode (ESI+)	Efficiently ionizes the amino acid to produce a strong $[M+H]^+$ signal.
MS Detection	Full Scan (m/z 100-500)	To detect the parent ion ($[M+H]^+ \approx 239.06$).

Expected Spectroscopic Data

While a full experimental characterization is essential, the expected spectroscopic signatures can be predicted based on the structure.

Technique	Expected Observation
UV/Vis Spectroscopy	$\lambda_{\text{max}} \approx 280\text{-}285 \text{ nm}$, characteristic of the indole chromophore.[9]
Fluorescence Spectroscopy	Excitation at $\sim 285 \text{ nm}$ should yield an emission maximum at $\sim 350\text{-}360 \text{ nm}$.[9][10]
Mass Spectrometry (ESI+)	Primary ion at $m/z \approx 239.06 ([M+H]^+)$. A characteristic fragment is the loss of the carboxyl group (HCOOH), resulting in a fragment at $m/z \approx 193.06$.
^1H NMR	Signals corresponding to the indole ring protons, the α - and β -protons of the amino acid backbone. The chlorine atom will influence the chemical shifts of adjacent aromatic protons.

Biochemical Significance and Applications

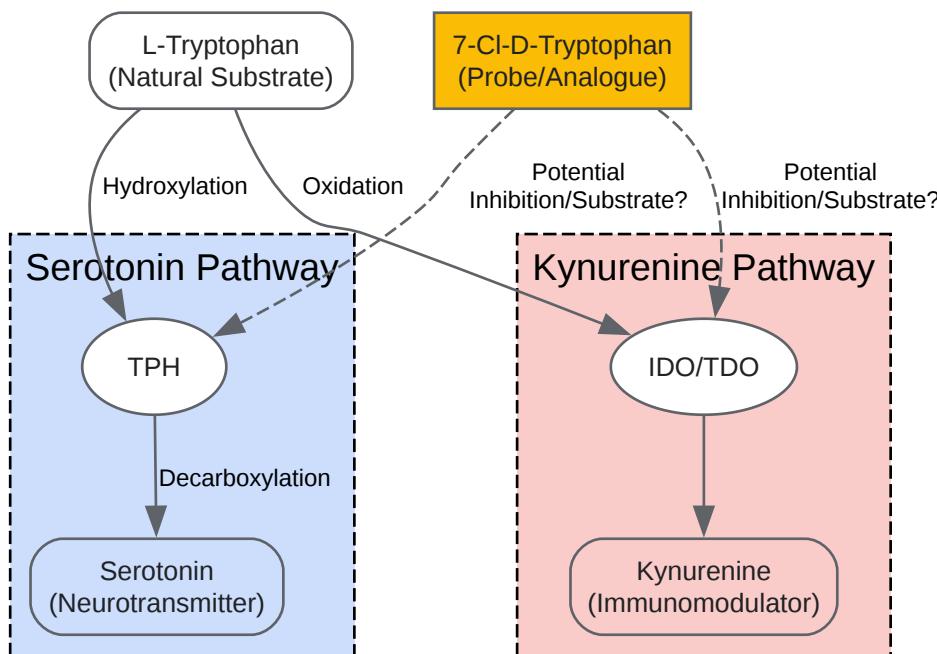
The unique structure of **7-chloro-D-tryptophan** makes it a valuable tool in several areas of research.

Role in Drug Discovery

As previously mentioned, the D-configuration provides metabolic stability. The chlorinated indole ring can enhance binding affinity to protein targets through halogen bonding or by modifying the lipophilicity of the parent molecule, potentially improving cell permeability. It is a key precursor or intermediate for bioactive compounds and complex natural products.[6][11] For instance, 7-chloro-L-tryptophan is a known precursor in the biosynthesis of the antibiotic pyrrolnitrin and the antitumor agent rebeccamycin.[6]

Probing Biological Pathways

Tryptophan metabolism is central to human physiology, branching into the serotonin and kynurenone pathways.[4][12] These pathways regulate everything from neurotransmission and mood to immune responses.[13][14][15]



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Caption: Context of 7-Cl-D-Trp in natural tryptophan metabolism.

7-chloro-D-tryptophan can be used as a chemical probe to investigate the enzymes of these pathways, such as Tryptophan Hydroxylase (TPH) or Indoleamine 2,3-dioxygenase (IDO).[12] Researchers can study whether the modified amino acid acts as a substrate, an inhibitor, or is not recognized at all. This provides invaluable insight into the active site constraints and reaction mechanisms of these critical enzymes, which are themselves targets for drugs treating depression, neurodegenerative diseases, and cancer.[14]

Conclusion

7-chloro-D-tryptophan is more than a simple derivative; it is a precisely engineered chemical entity. Its molecular structure, characterized by D-stereochemistry and C7-chlorination, provides a unique combination of metabolic stability and altered electronic properties. These features make it an invaluable building block for developing more robust peptide therapeutics and a sophisticated probe for dissecting the complexities of tryptophan metabolism. The robust synthesis and analytical workflows detailed herein provide a framework for researchers to confidently utilize this compound in their pursuit of novel scientific insights and therapeutic agents.

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